molecular formula C19H9Cl3F3N3 B2879113 5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-55-8

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2879113
CAS RN: 477848-55-8
M. Wt: 442.65
InChI Key: DKHNJWSBJRYBOU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that are part of the larger family of pyrazoles . They are characterized by a fused ring structure containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves the reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring structure containing a pyrazole ring and a pyrimidine ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. They can react with both nucleophilic and electrophilic reagents . The specific reactions would depend on the substituents present on the pyrazolo[1,5-a]pyrimidine molecule.

Scientific Research Applications

Antitumor Activities

  • Research has shown the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in antitumor activities. For instance, a compound synthesized from pyrazolo pyrimidine demonstrated promising antitumor properties (Xin, 2012). Furthermore, specific derivatives have marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating significant anticancer potential (Jin Liu et al., 2020).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidines, a class of pyrazolo analogues of purines, have exhibited A1 adenosine receptor affinity. This property was particularly noted with compounds having 3-chlorophenyl groups, indicating their potential in receptor-targeted therapies (Harden, Quinn & Scammells, 1991).

Photophysical Properties

  • The photophysical properties of pyrazolo[1,5-a]pyrimidines have been studied, revealing that derivatives with different substituents show varied absorption UV–Vis and fluorescence properties in both solid and solution states. This makes them interesting candidates for applications in material sciences, such as in optoelectronics (Stefanello et al., 2022).

Antimycobacterial Activity

  • Derivatives of pyrazolo[1,5-a]pyrimidin-7-amines have shown promising inhibitory effects against the growth of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Sutherland et al., 2022).

Antiinflammatory Properties

  • Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiinflammatory properties, with some compounds showing higher activity and better therapeutic indices than conventional drugs. Notably, some of these compounds were devoid of ulcerogenic activity, which is a significant advantage (Auzzi et al., 1983).

Antiulcer Activity

  • A series of pyrazolo[1,5-a]pyrimidine-7-ones have been synthesized and evaluated for their effectiveness in inhibiting stress-induced gastric ulcers in rats, demonstrating potential therapeutic use in treating ulcers (Doria et al., 1986).

properties

IUPAC Name

5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNJWSBJRYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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